molecular formula C17H19FN2O4S2 B2745499 4-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzene-1-sulfonamide CAS No. 932456-87-6

4-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzene-1-sulfonamide

Cat. No.: B2745499
CAS No.: 932456-87-6
M. Wt: 398.47
InChI Key: SSSYMWZJOUUMNG-UHFFFAOYSA-N
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Description

4-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzene-1-sulfonamide is a complex organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a fluorine atom, a methyl group, and a sulfonamide group attached to a quinoline ring system. The unique structure of this compound makes it an interesting subject for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzene-1-sulfonamide typically involves multiple steps, including the formation of the quinoline ring system, sulfonamide group introduction, and fluorination. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups within the compound.

    Substitution: The fluorine atom and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline derivatives with different oxidation states, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

4-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzene-1-sulfonamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is explored for its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonamides and quinoline derivatives, such as:

Uniqueness

The uniqueness of 4-fluoro-N-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)-3-methylbenzene-1-sulfonamide lies in its specific combination of functional groups and the quinoline ring system. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

4-fluoro-3-methyl-N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19FN2O4S2/c1-12-10-15(7-8-16(12)18)26(23,24)19-14-6-5-13-4-3-9-20(17(13)11-14)25(2,21)22/h5-8,10-11,19H,3-4,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSSYMWZJOUUMNG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C)C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19FN2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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